![molecular formula C14H17NO3 B2792111 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-11-3](/img/structure/B2792111.png)
2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a drug compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been shown to modulate the glutamatergic signaling pathway in the brain.1.1]pentanyl]acetic acid.
Scientific Research Applications
2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antipsychotic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid acts as an antagonist at the mGluR2 and mGluR3 receptors. These receptors are involved in the regulation of glutamate release in the brain. By blocking these receptors, 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid reduces glutamate release and modulates glutamatergic signaling in the brain.
Biochemical and Physiological Effects:
2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments is that it has been extensively studied and optimized for synthesis. It is also a highly selective antagonist for the mGluR2 and mGluR3 receptors, which allows for more specific modulation of glutamatergic signaling. However, one limitation of using this compound is that it has not yet been studied extensively in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are many potential future directions for research on 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Further studies are needed to determine its safety and efficacy in human clinical trials. Another area of interest is its potential use as a research tool for studying the glutamatergic signaling pathway in the brain. By modulating glutamate release, 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid could be used to study the role of this pathway in various physiological and pathological conditions.
Synthesis Methods
The synthesis of 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves a series of chemical reactions. The starting material is commercially available and is reacted with a series of reagents to produce the final product. The synthesis method has been extensively studied and optimized to produce high yields of the compound.
properties
IUPAC Name |
2-amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-10-4-2-9(3-5-10)13-6-14(7-13,8-13)11(15)12(16)17/h2-5,11H,6-8,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPOWGVFTDIMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
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